Cas no 37687-67-5 (4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde)

4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde is a versatile aromatic aldehyde used as a key intermediate in organic synthesis and pharmaceutical research. Its structure, featuring a benzyloxy group at the 4-position, a chloro substituent at the 3-position, and a methoxy group at the 5-position, allows for selective functionalization, making it valuable in the preparation of complex molecules. The compound exhibits high purity and stability, ensuring reliable performance in reactions such as nucleophilic additions or condensations. Its well-defined reactivity profile makes it particularly useful in the development of fine chemicals, agrochemicals, and bioactive compounds. Proper handling under standard laboratory conditions is recommended.
4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde structure
37687-67-5 structure
Product Name:4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde
CAS No:37687-67-5
MF:C15H13ClO3
MW:276.714923620224
MDL:MFCD01169257
CID:1485631
PubChem ID:885478
Update Time:2025-11-06

4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 3-chloro-5-methoxy-4-(phenylmethoxy)-
    • 3-chloro-5-(methyloxy)-4-[(phenylmethyl)oxy]benzaldehyde
    • 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde
    • 37687-67-5
    • SR-01000239455-1
    • AKOS000290583
    • 3-chloro-5-methoxy-4-phenylmethoxybenzaldehyde
    • SCHEMBL4839769
    • BBL023915
    • STK188423
    • EN300-227975
    • AB00112751-01
    • Z57772679
    • DB-315851
    • SR-01000239455
    • VS-07561
    • 4-benzyloxy-5-chloro-3-methoxybenzaldehyde
    • Oprea1_168426
    • WEMFQFIVISYIOP-UHFFFAOYSA-N
    • 4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde
    • MDL: MFCD01169257
    • Inchi: 1S/C15H13ClO3/c1-18-14-8-12(9-17)7-13(16)15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
    • InChI Key: WEMFQFIVISYIOP-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C=O)=CC(=C1OCC1C=CC=CC=1)OC

Computed Properties

  • Exact Mass: 276.05539
  • Monoisotopic Mass: 276.0553220g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 415.6±40.0 °C at 760 mmHg
  • Flash Point: 167.8±26.3 °C
  • PSA: 35.53
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

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(CAS:37687-67-5)4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde
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Additional information on 4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde

Introduction to 4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde (CAS No. 37687-67-5) and Its Applications in Modern Chemical Biology

4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde, identified by the CAS number 37687-67-5, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile reactivity. This benzaldehyde derivative features a benzyloxy group at the 4-position, a chloro substituent at the 3-position, and a methoxy group at the 5-position, which collectively contribute to its distinct chemical behavior and potential applications in synthetic chemistry, drug discovery, and material science.

The compound's molecular structure makes it an attractive intermediate for the synthesis of more complex molecules. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups allows for precise control over its reactivity, making it a valuable building block in organic synthesis. Specifically, the aldehyde functionality at the core of the molecule enables participation in various condensation reactions, such as Schiff base formation, while the benzyloxy group can be further modified through nucleophilic substitution or elimination reactions.

In recent years, 4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde has been explored in several cutting-edge research areas within chemical biology. One particularly promising application lies in its use as a precursor for the development of novel bioactive molecules. Researchers have leveraged its structural framework to design and synthesize derivatives with potential pharmacological properties. For instance, studies have demonstrated its utility in generating analogs of natural products that exhibit inhibitory activity against specific biological targets.

The chloro and methoxy substituents on the benzaldehyde core play a crucial role in modulating the electronic properties of the molecule, which can influence its interactions with biological systems. This has led to investigations into its potential as an intermediate for kinase inhibitors, where precise functionalization can enhance binding affinity and selectivity. Additionally, the benzyloxy group provides a handle for further derivatization, allowing chemists to introduce additional functionalities or linkages that may improve solubility or metabolic stability.

Recent advancements in computational chemistry have further highlighted the significance of 4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde. Molecular modeling studies have been conducted to predict how modifications to its structure might affect its biological activity. These simulations have provided insights into optimal substitution patterns that could enhance potency while minimizing off-target effects. Such computational approaches are increasingly integral to modern drug discovery pipelines, enabling researchers to rapidly screen and prioritize candidates before experimental validation.

The compound's versatility also extends to material science applications. Its ability to undergo cross-coupling reactions makes it a candidate for synthesizing polymers with tailored properties. For example, researchers have explored its use in generating conjugated polymers that could be employed in organic electronics, such as light-emitting diodes (OLEDs) or photovoltaic cells. The presence of both aromatic and aldehyde functionalities allows for diverse polymer architectures, potentially leading to materials with improved performance characteristics.

In summary, 4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde (CAS No. 37687-67-5) represents a multifaceted compound with broad utility across multiple domains of chemical research. Its unique structural features enable it to serve as a key intermediate in synthetic chemistry, a precursor for bioactive molecules, and a building block for advanced materials. As research continues to uncover new applications and refine synthetic methodologies, this benzaldehyde derivative is poised to remain a cornerstone of innovation in both academic and industrial settings.

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(CAS:37687-67-5)4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde
A1157915
Purity:99%/99%/99%/99%
Quantity:1g/5g/10g/25g
Price ($):443.0/1138.0/1664.0/2750.0
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